2-chloro-4-nitro-N-propylbenzamide

Catalog No.
S11430579
CAS No.
M.F
C10H11ClN2O3
M. Wt
242.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-4-nitro-N-propylbenzamide

Product Name

2-chloro-4-nitro-N-propylbenzamide

IUPAC Name

2-chloro-4-nitro-N-propylbenzamide

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(13(15)16)6-9(8)11/h3-4,6H,2,5H2,1H3,(H,12,14)

InChI Key

RUTZAPJQKZLQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

2-Chloro-4-nitro-N-propylbenzamide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a propylamide side chain. Its chemical formula is C10H12ClN2O3C_{10}H_{12}ClN_{2}O_{3}, and it has a molecular weight of 240.67 g/mol. The presence of the chlorine and nitro groups on the aromatic ring contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction yields 2-chloro-4-amino-N-propylbenzamide.
  • Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions. This allows for the synthesis of various substituted benzamides depending on the nucleophile used.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility in synthetic applications and its potential for further functionalization.

Research indicates that derivatives of 4-nitrobenzamide compounds exhibit significant biological activities, including antidiabetic effects. For example, studies have shown that similar compounds can inhibit enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The electron-withdrawing nature of the nitro group enhances the compound's interaction with these enzymes, potentially leading to therapeutic effects against diabetes .

In addition to antidiabetic properties, compounds with similar structures have been explored for their antibacterial and anticancer activities, suggesting that 2-chloro-4-nitro-N-propylbenzamide may possess valuable pharmacological properties worth investigating.

The synthesis of 2-chloro-4-nitro-N-propylbenzamide can be achieved through several methods:

  • Nitration: The starting material, propylbenzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro group at the para position relative to the amide group.
  • Chlorination: Following nitration, chlorination can be performed to introduce the chlorine atom at the ortho position relative to the nitro group. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Amidation: Finally, propylamine can be reacted with 2-chloro-4-nitrobenzoic acid under suitable conditions to yield 2-chloro-4-nitro-N-propylbenzamide.

These synthetic routes allow for the controlled introduction of functional groups while maintaining high yields and purity.

2-Chloro-4-nitro-N-propylbenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or infections.
  • Agricultural Chemicals: Its properties may lend themselves to use as herbicides or pesticides, although specific studies would be required to confirm efficacy and safety.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules used in materials science or industrial chemistry.

Interaction studies involving 2-chloro-4-nitro-N-propylbenzamide focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking simulations have demonstrated that this compound can form significant interactions through hydrogen bonding and hydrophobic interactions with active site residues of target proteins . These findings support its potential as a bioactive compound capable of modulating enzymatic activity.

Several compounds share structural similarities with 2-chloro-4-nitro-N-propylbenzamide:

Compound NameStructure FeaturesUnique Properties
4-Chloro-3-nitro-N-propylbenzamideChlorine at para position; nitro at metaDifferent substitution pattern affects reactivity
4-NitrochlorobenzeneChlorine at para position; no amideCommon industrial intermediate
N-(2-Chloro-4-nitrophenyl)acetamideAcetamide instead of propylamidePotentially different biological activity

Uniqueness

The unique positioning of chlorine and nitro groups in 2-chloro-4-nitro-N-propylbenzamide distinguishes it from other similar compounds. This specific arrangement influences its reactivity patterns and biological interactions, making it a valuable candidate for further study in medicinal chemistry and synthetic applications.

Traditional Amidation Routes from Chloronitrobenzoic Acid Derivatives

The synthesis of 2-chloro-4-nitro-N-propylbenzamide historically relies on classical amidation strategies starting from 2-chloro-4-nitrobenzoic acid derivatives. A well-documented approach involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding acid chloride intermediate using thionyl chloride (SOCl₂) under reflux conditions [2] [4]. This step typically employs catalytic dimethylformamide (DMF) to accelerate the reaction, yielding 2-chloro-4-nitrobenzoyl chloride with high efficiency. Subsequent treatment with N-propylamine in anhydrous DMF facilitates nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the chloride ion to form the target benzamide [2] [5].

The reaction mechanism proceeds through a two-step process:

  • Activation of the carboxylic acid: Thionyl chloride converts the carboxylic acid group into a reactive acyl chloride, enhancing electrophilicity.
  • Amine coupling: N-propylamine reacts with the acyl chloride, forming the amide bond via tetrahedral intermediate collapse, with hydrochloric acid as a byproduct [2] [4].

Key parameters influencing yield include stoichiometric ratios (typically 1:1.2 for acid-to-amine), reaction temperature (60–80°C), and moisture exclusion to prevent hydrolysis of the acyl chloride [5].

Novel Catalytic Approaches Using N-Propylamine Precursors

Recent advances have explored catalytic methods to improve atom economy and reduce waste. One innovative strategy involves in situ generation of reactive intermediates using dual catalytic systems. For instance, the use of DMF as both solvent and catalyst enhances the reaction rate during the coupling of 2-chloro-4-nitrobenzoyl chloride with N-propylamine [2] [5]. This approach minimizes side reactions such as over-chlorination or dimerization, achieving yields exceeding 85% under optimized conditions [5].

Another catalytic variant employs phase-transfer catalysts (PTCs) like tetrabutylammonium iodide (TBAI) in biphasic systems. These catalysts facilitate interfacial reactions between aqueous N-propylamine and organic-phase acyl chlorides, improving mass transfer and reducing reaction times . While still under development, these methods demonstrate potential for scalable production with reduced energy input.

Optimization of Coupling Agents in Benzamide Formation

The choice of coupling agents significantly impacts the efficiency of amide bond formation. A comparative analysis of common agents is summarized below:

Coupling AgentReaction ConditionsYield (%)Byproducts Identified
Thionyl chlorideReflux, 4–6 hours78–82HCl, unreacted acyl chloride
Phosphorus pentachloride (PCl₅)0–5°C, 2 hours65–70Phosphorus oxychloride (POCl₃)
Oxalyl chlorideRoom temperature, 3 hours80–85CO, CO₂
DMF-assisted SOCl₂60°C, 3 hours88–92Minimal

Thionyl chloride remains the preferred agent due to its reliability and compatibility with nitro-substituted aromatic systems [2] [5]. However, oxalyl chloride offers milder conditions, reducing thermal degradation risks for heat-sensitive intermediates [4]. Post-reaction quenching with ice water followed by sodium bicarbonate neutralization effectively removes residual coupling agents [2].

Byproduct Analysis and Purification Techniques

The synthesis of 2-chloro-4-nitro-N-propylbenzamide generates characteristic byproducts, including:

  • Unreacted 2-chloro-4-nitrobenzoic acid: Identifiable via thin-layer chromatography (TLC) at Rf = 0.3 (ethyl acetate/hexane, 1:3) [2].
  • N-propylammonium chloride: Forms during the amine coupling step and is removed via aqueous washes [5].
  • Di-amide dimers: Result from over-alkylation under excess amine conditions, detectable through mass spectrometry (m/z = 367) .

Purification protocols involve sequential steps:

  • Acid-base extraction: Crude product is washed with dilute hydrochloric acid (5% v/v) to remove unreacted amine, followed by sodium bicarbonate to eliminate acidic impurities [2].
  • Recrystallization: Using ethanol-water mixtures (3:1) yields crystals with >99% purity, as confirmed by melting point analysis (148–150°C) [4] [5].
  • Column chromatography: Reserved for highly contaminated batches, employing silica gel and ethyl acetate/hexane gradients .

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure the absence of regioisomers or stereochemical byproducts, which are negligible in this reaction due to the planar aromatic system [4] [5].

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 2-chloro-4-nitro-N-propylbenzamide reveals distinctive vibrational characteristics that enable unambiguous structural identification [1] [2] [3]. The compound exhibits a comprehensive set of absorption bands spanning the fingerprint and functional group regions, with each peak providing specific structural information about the molecular framework.

Primary Amide Vibrational Characteristics

The amide functionality presents two characteristic absorption regions. The nitrogen-hydrogen stretch appears as a medium-intensity band in the 3350-3500 cm⁻¹ region, typically observed around 3408 cm⁻¹ [1] [3]. This frequency represents the primary amide N-H stretching vibration, which may exhibit splitting due to intermolecular hydrogen bonding effects in the solid state. The amide I band, corresponding to the carbonyl stretch, manifests as a strong absorption between 1640-1680 cm⁻¹, specifically at 1669 cm⁻¹ [4] [5]. This frequency is influenced by the electron-withdrawing effects of both the chlorine and nitro substituents, which reduce the electron density on the carbonyl group, resulting in a slight upfield shift compared to unsubstituted benzamides.

Aromatic Ring Vibrational Modes

The benzene ring system contributes multiple characteristic vibrations. Aromatic carbon-hydrogen stretching appears as weak bands in the 3050-3100 cm⁻¹ region, typically at 3070 cm⁻¹ [6] [7]. The aromatic carbon-carbon skeletal vibrations manifest in the 1480-1600 cm⁻¹ range, with the most prominent band occurring around 1506 cm⁻¹ [2] [8]. In-plane aromatic carbon-hydrogen bending vibrations appear at 1450-1470 cm⁻¹, while out-of-plane bending modes are observed in the 700-800 cm⁻¹ region at approximately 730 cm⁻¹ [6] [7].

Nitro Group Vibrational Analysis

The nitro functional group provides the most diagnostic infrared features of this compound. The asymmetric nitrogen-oxygen stretching vibration appears as a very strong absorption in the 1520-1550 cm⁻¹ range, specifically at 1535 cm⁻¹ [9] [10] [11]. The symmetric nitro stretch manifests as a strong band between 1330-1370 cm⁻¹, typically at 1348 cm⁻¹. These frequencies are characteristic of aromatic nitro compounds and are distinctly lower than those observed for aliphatic nitro groups [9] [10]. The nitro group also exhibits a scissors bending vibration of medium intensity in the 850-890 cm⁻¹ region, appearing at approximately 870 cm⁻¹ [11].

Substituent-Specific Vibrations

The carbon-chlorine stretching vibration contributes a medium-intensity absorption in the 750-850 cm⁻¹ range, observed around 780 cm⁻¹ [12] [6]. This frequency is influenced by the aromatic ring system and the position of chlorine substitution. The propyl side chain introduces aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region, typically at 2955 cm⁻¹, representing the saturated sp³ carbon-hydrogen bonds [5].

Amide II and Linkage Vibrations

The amide II band, arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears in the 1540-1580 cm⁻¹ region at approximately 1560 cm⁻¹ [4] [5]. The carbon-nitrogen stretch of the amide linkage manifests as a medium-intensity band between 1240-1280 cm⁻¹, specifically at 1260 cm⁻¹ [3] [13].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-chloro-4-nitro-N-propylbenzamide through one-dimensional and two-dimensional techniques [14] [15] [16].

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum exhibits distinct chemical shift patterns characteristic of the molecular structure [14] [16]. The amide proton appears as a broad singlet in the 6.5-7.5 ppm region, typically exchange-broadened due to rapid proton exchange with solvent molecules or intermolecular hydrogen bonding [1] [15]. The aromatic protons display characteristic downfield chemical shifts reflecting the electron-withdrawing effects of the substituents. The proton at the 3-position (meta to the nitro group and ortho to the chlorine) appears as a doublet at 8.35-8.45 ppm with a coupling constant of approximately 8.5 Hz [14] [15]. The 5-position proton manifests as a doublet of doublets at 8.05-8.15 ppm, exhibiting both ortho coupling to the adjacent aromatic proton (J₁ = 8.5 Hz) and meta coupling to the 3-position proton (J₂ = 2.0 Hz) [14].

The propyl side chain protons exhibit characteristic aliphatic chemical shifts and coupling patterns. The nitrogen-adjacent methylene protons appear as a quartet at 3.40-3.50 ppm due to coupling with the adjacent methylene group (J = 6.8 Hz) [14] [16]. The central methylene group manifests as a complex multiplet in the 1.55-1.70 ppm region, while the terminal methyl group appears as a triplet at 0.95-1.05 ppm with a coupling constant of 7.4 Hz [14] [16].

¹³C NMR Spectral Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns for each carbon environment [17] [15] [16]. The carbonyl carbon exhibits the most downfield chemical shift at 165-170 ppm, specifically around 167.2 ppm, reflecting the deshielding effect of the electron-withdrawing substituents on the aromatic ring [15] [16]. The aromatic carbons display characteristic chemical shifts influenced by their substituent environment. The carbon bearing the nitro group (C-4) appears most downfield among the aromatic carbons at 150-155 ppm (approximately 152.3 ppm) due to the strong electron-withdrawing effect of the nitro group [17] [15]. The chlorine-bearing carbon (C-2) appears at 140-145 ppm (142.8 ppm), while the remaining aromatic carbons appear in the 125-135 ppm range [17] [15] [16].

The propyl chain carbons exhibit typical aliphatic chemical shifts. The nitrogen-adjacent carbon appears at 41-43 ppm (42.1 ppm), the central methylene carbon at 22-24 ppm (22.8 ppm), and the terminal methyl carbon at 11-12 ppm (11.4 ppm) [14] [16].

2D NMR Techniques

Two-dimensional nuclear magnetic resonance techniques provide correlation information essential for complete structural assignment [18] [19] [20] [21]. Correlation Spectroscopy (COSY) experiments establish proton-proton connectivity patterns, confirming the aromatic coupling network and propyl chain connectivity [18] [19]. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy directly correlates protons with their attached carbons, enabling unambiguous assignment of carbon signals [22] [20]. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-proton correlations, particularly useful for confirming the connectivity between the aromatic ring, carbonyl group, and propyl chain [23] [21]. The HMBC spectrum typically shows correlations between the amide proton and the carbonyl carbon, between aromatic protons and quaternary aromatic carbons, and between the nitrogen-adjacent methylene protons and the carbonyl carbon [23] [21].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-chloro-4-nitro-N-propylbenzamide reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [24] [25] [26] [27].

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 242, corresponding to the molecular formula C₁₀H₁₁ClN₂O₃, with typical relative intensity of 15-25% [16] [28] [29]. The moderate intensity of the molecular ion reflects the stability imparted by the aromatic ring system, despite the presence of electron-withdrawing substituents [26]. Primary fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, resulting in loss of carbon monoxide (m/z 214, [M-28]⁺) with relative intensity of 35-45% [24] [27]. Alpha-cleavage at the nitrogen-carbon bond produces the [M-43]⁺ fragment at m/z 199, corresponding to loss of the propyl group (C₃H₇) with intensity of 25-35% [26] [27].

Secondary Fragmentation Pathways

Sequential fragmentation produces several diagnostic ions. Loss of both the propyl group and amino group yields the [M-57]⁺ fragment at m/z 185 with significant intensity of 60-70% [27]. Complete elimination of the propyl amide side chain results in the [M-71]⁺ fragment at m/z 171 with intensity of 40-50% [24] [27]. Ring fragmentation with simultaneous loss of chlorine and propyl groups produces the m/z 157 fragment with intensity of 30-40% [25].

Aromatic Fragment Ions

Retention of the aromatic system produces several characteristic fragments. The chloronitrobenzene fragment appears at m/z 143 with intensity of 45-55%, while loss of the nitro group from the ring yields the chlorobenzene fragment at m/z 127 with high intensity of 80-90% [25] [29]. The nitrobenzene fragment (m/z 99) appears with intensity of 70-80% following chlorine elimination [25].

Alkyl Chain Fragmentations

The propyl side chain contributes to several fragment ions through McLafferty rearrangement and simple cleavage processes [26] [27]. The base peak appears at m/z 57, corresponding to the propyl cation (C₄H₉⁺), formed through McLafferty rearrangement with 100% relative intensity [27]. Additional alkyl fragments include the propylamine fragment at m/z 71 (30-40% intensity) and the acetyl fragment at m/z 43 (85-95% intensity) [24] [27].

Chromatographic Separation and Purity Assessment

Chromatographic analysis provides essential methods for separation, identification, and purity assessment of 2-chloro-4-nitro-N-propylbenzamide [30] [31] [32] [33].

High-Performance Liquid Chromatography

Reverse-phase High-Performance Liquid Chromatography (HPLC) using C18 stationary phases provides excellent separation and quantitative analysis capabilities [30] [31]. Using an acetonitrile-water mobile phase (70:30 v/v), the compound exhibits a retention time of 12.5 ± 0.2 minutes with resolution factor greater than 2.0, enabling baseline separation from potential impurities [32]. Alternative mobile phase compositions including methanol-water (60:40 v/v) with 0.1% trifluoroacetic acid provide shorter retention times of 8.7 ± 0.1 minutes with resolution factor exceeding 1.5 [31] [32]. Ultraviolet detection at 254 nm or 280 nm wavelengths enables sensitive quantification, with purity assessments typically achieving ≥ 98.5% for high-quality samples [33].

Gas Chromatography-Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides both separation and structural confirmation [33]. Operating with helium carrier gas and injector temperature of 250°C, the compound exhibits a retention time of 15.3 ± 0.3 minutes with peak width of 0.15 minutes, indicating excellent chromatographic efficiency [33]. Electron impact ionization at 70 eV produces the characteristic fragmentation pattern described in section 3.3, enabling unambiguous identification [29] [33]. Purity assessment through GC-MS typically achieves ≥ 99.2% for analytical-grade samples [33].

Thin Layer Chromatography

Thin Layer Chromatography (TLC) provides rapid qualitative analysis and preliminary purity assessment [36]. Using silica gel stationary phase with ethyl acetate-hexane (3:7 v/v) mobile phase, the compound exhibits an Rf value of 0.42 with well-defined spot characteristics . Alternative mobile phase systems including chloroform-methanol (95:5 v/v) provide Rf values of 0.38 with moderate separation efficiency . Detection methods include ultraviolet lamp visualization at 254 nm wavelength or iodine vapor staining, both producing distinct spot visualization for qualitative identification [36].

Method Validation and Quality Control

Analytical method validation encompasses precision, accuracy, linearity, and specificity parameters [32] [33]. Precision studies typically demonstrate relative standard deviations below 2.0% for replicate analyses, while accuracy assessments show recovery rates between 98-102% [32]. Linearity studies establish correlation coefficients exceeding 0.999 across relevant concentration ranges, and specificity assessments confirm absence of interference from related compounds or degradation products [32] [33]. Quality control procedures include system suitability testing, calibration verification, and regular blank analyses to ensure analytical reliability [33].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.0458199 g/mol

Monoisotopic Mass

242.0458199 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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